
Gts-21
Descripción general
Descripción
3-(2,4-Dimetoxi-bencilideno)-anabaseína, comúnmente conocido como DMXB-A, es un derivado sintético del producto natural anabaseína. Actúa como un agonista parcial en los receptores nicotínicos de acetilcolina alfa-7. Este compuesto ha despertado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en la mejora de la memoria y las funciones cognitivas, y su posible uso en el tratamiento de enfermedades neurodegenerativas y trastornos psiquiátricos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2,4-Dimetoxi-bencilideno)-anabaseína implica la condensación de 2,4-dimetoxi-benzaldehído con anabaseína. La reacción típicamente ocurre bajo condiciones básicas, usando una base como hidróxido de sodio o hidróxido de potasio, y se lleva a cabo en un solvente orgánico como etanol o metanol. La mezcla de reacción se refluye entonces durante varias horas para asegurar la condensación completa .
Métodos de producción industrial
En un entorno industrial, la producción de 3-(2,4-Dimetoxi-bencilideno)-anabaseína sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de reactores grandes y el monitoreo continuo de las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2,4-Dimetoxi-bencilideno)-anabaseína experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en la porción bencilideno
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base
Productos principales formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de los alcoholes o aminas correspondientes.
Sustitución: Formación de derivados bencilideno sustituidos
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Cognitive Enhancement
GTS-21 has been shown to enhance memory and cognitive function. Studies indicate that it may improve synaptic plasticity and cognitive performance in animal models, making it a candidate for treating cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia .
Parkinson's Disease
Research has demonstrated that this compound exhibits neuroprotective properties in models of Parkinson's disease. It reduces microglial activation and pro-inflammatory cytokine production, which are critical in the pathogenesis of neurodegeneration. In MPTP-induced models, this compound improved locomotor activity and reduced dopaminergic neuronal cell death .
Anti-Inflammatory Properties
This compound has been identified as having significant anti-inflammatory effects. It inhibits key inflammatory pathways, including PI3K/Akt and NF-κB signaling, while enhancing pathways associated with anti-inflammatory responses such as AMPK and Nrf2. This mechanism suggests its potential use in treating inflammatory diseases .
Metabolic Disorders
Diabetes Management
this compound has been investigated for its effects on diabetes-induced complications. In db/db mouse models, it significantly reduced renal injury markers (KIM-1 and NGAL) and improved glycemic control through mechanisms involving α7nAChR and GLP-1 receptor stimulation. These findings indicate its potential role in managing diabetic nephropathy .
Radiation-Induced Lung Injury
This compound has shown promise in reducing lung injury caused by radiation therapy in cancer patients. Studies revealed that treatment with this compound resulted in lower fibrosis scores compared to controls, indicating a protective effect against radiation-induced damage .
Muscle Inflammation
Recent research suggests that this compound may mitigate muscle inflammation and loss associated with aging or chronic diseases. It was found to attenuate the loss of body mass and muscle function by modulating inflammatory responses at the neuromuscular junction .
Table 1: Summary of this compound Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neuroprotection | α7nAChR activation | Enhances cognition; reduces neuronal death in PD |
Anti-inflammatory effects | Inhibition of PI3K/Akt, NF-κB; activation of Nrf2 | Decreases pro-inflammatory cytokines |
Diabetes management | Stimulation of GLP-1 secretion | Improves renal function; reduces hyperglycemia |
Radiation-induced lung injury | Modulation of inflammatory pathways | Lowers fibrosis scores post-radiation |
Muscle inflammation | Reduces systemic inflammation | Preserves muscle mass and function |
Table 2: Case Studies on this compound
Mecanismo De Acción
3-(2,4-Dimetoxi-bencilideno)-anabaseína ejerce sus efectos al unirse a los receptores nicotínicos de acetilcolina alfa-7. Esta unión lleva a la activación de estos receptores, lo que resulta en la liberación de neurotransmisores como el ácido gamma-aminobutírico (GABA). La activación de los receptores nicotínicos de acetilcolina alfa-7 ha demostrado tener efectos neuroprotectores y mejorar la función cognitiva .
Comparación Con Compuestos Similares
3-(2,4-Dimetoxi-bencilideno)-anabaseína se compara con otros compuestos similares como:
Anabaseína: El producto natural del que se deriva DMXB-A. La anabaseína también actúa sobre los receptores nicotínicos de acetilcolina pero es menos selectiva.
GTS-21: Otro derivado de la anabaseína, similar a DMXB-A, pero con diferentes propiedades farmacocinéticas.
EVP-6124 (enceniclina): Un agonista selectivo del receptor nicotínico de acetilcolina alfa-7 con potenciales efectos de mejora cognitiva .
La singularidad de 3-(2,4-Dimetoxi-bencilideno)-anabaseína radica en su actividad agonista parcial en los receptores nicotínicos de acetilcolina alfa-7, lo que le permite modular la actividad del receptor sin causar una estimulación excesiva, reduciendo así el riesgo de efectos secundarios .
Actividad Biológica
GTS-21, also known as DMBX-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has garnered attention for its potential therapeutic applications in various conditions, including neurodegenerative diseases, diabetes, and acute lung injury. This article explores the biological activity of this compound, focusing on its anti-inflammatory, neuroprotective, and metabolic effects, supported by data tables and case studies.
Anti-Inflammatory Effects
This compound has been shown to exert significant anti-inflammatory effects in various models. A study demonstrated that this compound reduced microglial activation and the production of pro-inflammatory markers in LPS-injected mouse brains. Specifically, it decreased levels of nitric oxide (NO), TNF-α, IL-1β, and IL-6 while increasing TGF-β levels in LPS-stimulated BV2 microglial cells .
Key Findings:
- Reduction in Pro-inflammatory Cytokines:
- TNF-α: Decreased
- IL-1β: Decreased
- IL-6: Decreased
- TGF-β: Increased
Cytokine | Control Levels | This compound Treated Levels |
---|---|---|
TNF-α | High | Low |
IL-1β | High | Low |
IL-6 | High | Low |
TGF-β | Low | High |
This compound also inhibited the phosphorylation of Akt and NF-κB, which are critical in pro-inflammatory signaling pathways, while enhancing AMPK phosphorylation .
Neuroprotective Effects
This compound's neuroprotective properties have been evaluated in models of neurodegeneration. In MPTP-induced Parkinson's disease models, this compound was found to inhibit microglial activation and reduce the expression of pro-inflammatory markers in the substantia nigra and striatum regions of the brain .
Mechanisms Involved:
- Inhibition of reactive oxygen species (ROS) production.
- Activation of Nrf2/ARE signaling pathways leading to increased antioxidant enzyme expression (e.g., HO-1, NQO1).
Metabolic Effects
Recent studies have indicated that this compound may improve glycemic control and attenuate diabetic nephropathy (DN) in db/db mouse models. The compound was shown to significantly reduce plasma and renal injury biomarkers such as KIM-1 and NGAL .
Key Findings:
- Histological Changes: this compound reduced glomerular mesangial matrix area in db/db mice.
Parameter | Control (db/+) | db/db Vehicle | This compound Treated |
---|---|---|---|
KIM-1 Levels | Low | High | Moderate |
NGAL Levels | Low | High | Moderate |
Mesangial Area | Normal | Enlarged | Reduced |
Case Studies
- Neuroprotection in Parkinson's Disease:
- Diabetes-Induced Kidney Injury:
Propiedades
IUPAC Name |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3/b15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYWXZCFYPVCNQ-RVDMUPIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027513 | |
Record name | GTS-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. GTS-21 is an orally active alpha-7 nicotinic acetylcholine (nACh) receptor agonist. | |
Record name | GTS-21 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
148372-04-7 | |
Record name | (3E)-3-[(2,4-Dimethoxyphenyl)methylene]-3,4,5,6-tetrahydro-2,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148372-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GTS-21 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148372047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GTS-21 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GTS-21 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GTS-21 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S399XDN2K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.